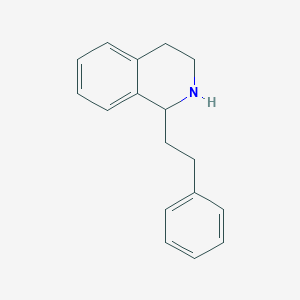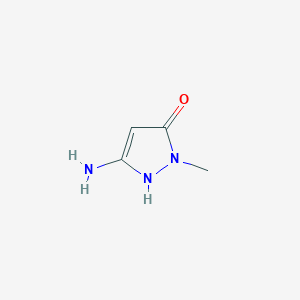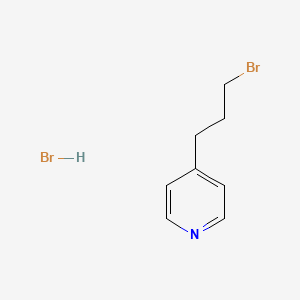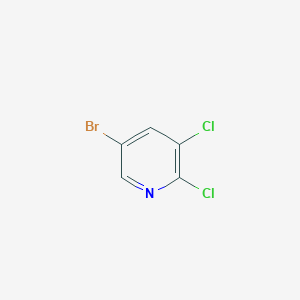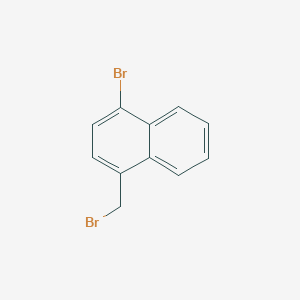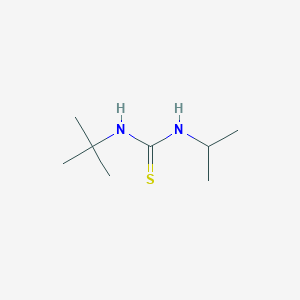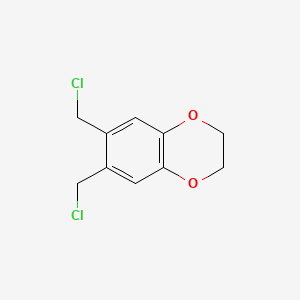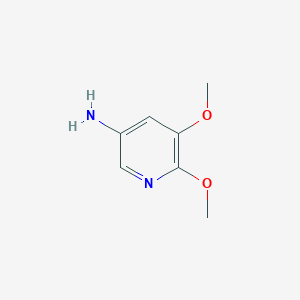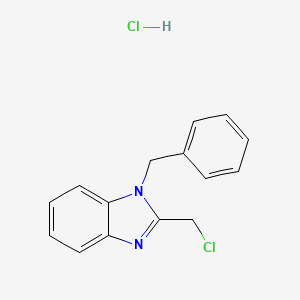
1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride is a chemical compound with the molecular formula C15H14Cl2N2. It is an off-white solid that is used in various scientific research applications. The compound is known for its unique structure, which includes a benzimidazole ring substituted with a benzyl group and a chloromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride typically involves the reaction of 1-benzyl-1H-benzoimidazole with chloromethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity product.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The benzimidazole ring can undergo oxidation to form corresponding N-oxides.
Reduction Reactions: The compound can be reduced to form the corresponding benzimidazole derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: The major products are substituted benzimidazole derivatives.
Oxidation Reactions: The major products are N-oxides of benzimidazole.
Reduction Reactions: The major products are reduced benzimidazole derivatives.
Scientific Research Applications
1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action include the inhibition of enzyme activity and disruption of protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-1H-benzoimidazole: Lacks the chloromethyl group, making it less reactive in substitution reactions.
2-Chloromethyl-1H-benzoimidazole: Lacks the benzyl group, resulting in different chemical properties and reactivity.
1-Benzyl-2-methyl-1H-benzoimidazole: Contains a methyl group instead of a chloromethyl group, leading to different reactivity and applications.
Uniqueness
1-Benzyl-2-chloromethyl-1H-benzoimidazole hydrochloride is unique due to the presence of both benzyl and chloromethyl groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
1-benzyl-2-(chloromethyl)benzimidazole;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2.ClH/c16-10-15-17-13-8-4-5-9-14(13)18(15)11-12-6-2-1-3-7-12;/h1-9H,10-11H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLGNGUVFJAVOAA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10495221 |
Source


|
| Record name | 1-Benzyl-2-(chloromethyl)-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10495221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
878748-66-4 |
Source


|
| Record name | 1-Benzyl-2-(chloromethyl)-1H-benzimidazole--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10495221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
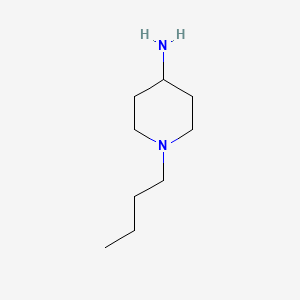
![1-(1H-benzo[d]imidazol-5-yl)ethanone](/img/structure/B1281192.png)
